[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride
CAS No.: 1185299-54-0
Cat. No.: VC2652859
Molecular Formula: C16H28Cl2N2O
Molecular Weight: 335.3 g/mol
* For research use only. Not for human or veterinary use.
![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride - 1185299-54-0](/images/structure/VC2652859.png)
Specification
CAS No. | 1185299-54-0 |
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Molecular Formula | C16H28Cl2N2O |
Molecular Weight | 335.3 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C16H26N2O.2ClH/c1-18-11-8-15(9-12-18)13-17-10-7-14-3-5-16(19-2)6-4-14;;/h3-6,15,17H,7-13H2,1-2H3;2*1H |
Standard InChI Key | OCPZWROLTULTEY-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)CNCCC2=CC=C(C=C2)OC.Cl.Cl |
Canonical SMILES | CN1CCC(CC1)CNCCC2=CC=C(C=C2)OC.Cl.Cl |
Introduction
Molecular Identity and Basic Properties
Chemical Structure and Nomenclature
[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride features a complex molecular structure containing several key functional groups. The name indicates a 4-methoxyphenyl group connected to an ethyl linker, which connects to an amine group that also bonds to a methylpiperidin-4-yl-methyl group. The compound exists as a dihydrochloride salt, indicating that the basic nitrogen atoms in the structure are protonated with HCl to form a stable salt .
The systematic naming follows IUPAC conventions, breaking down as follows:
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[2-(4-Methoxyphenyl)ethyl]: Indicating a 4-methoxyphenyl group attached to an ethyl chain
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[(1-methylpiperidin-4-yl)methyl]: Denoting a methyl group attached to a piperidine ring at position 1, with the 4-position of the piperidine connected to a methyl linker
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Amine: The central functional group connecting these moieties
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Dihydrochloride: The salt form with two HCl molecules
Physical and Chemical Properties
Property | Value or Description |
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Molecular Formula | C16H28Cl2N2O |
CAS Number | 1185299-54-0 |
MDL Number | MFCD06800943 |
Physical State | Solid (salt form) |
Hazard Classification | Irritant |
Functional Groups | Methoxy, amine, piperidine |
As a dihydrochloride salt, the compound likely exhibits enhanced water solubility compared to its free base form, which is a common characteristic of amine hydrochloride salts. The salt formation typically produces a crystalline solid with improved stability for storage and handling purposes.
Structural Features and Related Compounds
The 4-methoxyphenyl group in this compound is a common structural motif found in various bioactive compounds. A related compound, (S)-(-)-1-(4-methoxyphenyl)ethylamine, while structurally different, shares the 4-methoxyphenyl functionality and has been documented for its use as a chiral resolving agent, chiral auxiliary, and catalyst for asymmetric synthesis .
The piperidine ring with a methyl substituent contributes to the compound's basic character and potential for hydrogen bonding. These structural features often correlate with specific biological activities and physicochemical properties that make such compounds useful in research settings.
Supplier Information | Details |
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Supplier | Matrix Scientific |
Distributor | VWR |
Catalog Number | 016446-500MG |
Product Code | 101804-744EA |
Price (as of listing) | 283.08 USD |
The commercial availability in research-grade quality suggests the compound may serve as:
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A chemical intermediate in synthetic pathways
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A reference standard for analytical methods
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A potential pharmacological tool for investigating specific biological mechanisms
Chemical Synthesis Considerations
Analytical Characterization Methods
Based on standard practices for similar compounds, [2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride could be characterized using various analytical techniques:
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Infrared (IR) spectroscopy for functional group identification
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for structural confirmation
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Mass spectrometry for molecular weight verification
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Elemental analysis for composition confirmation
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Chiral HPLC for optical purity assessment if stereochemistry is relevant
Related compounds have been characterized using instruments such as Perkin Elmer Spectrophotometers for IR analysis and Bruker 400 MHz spectrometers for NMR studies .
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